![molecular formula C19H18N4O4S B2864824 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 688054-60-6](/img/structure/B2864824.png)
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
The compound “4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the attachment of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a quinazoline ring, a dioxolo ring, a sulfanylidene group, and a butanamide group attached to a pyridinylmethyl group. Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The various functional groups present in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline and dioxolo rings could potentially make the compound aromatic, which would affect its reactivity .Scientific Research Applications
HIV Integrase Strand Transfer Inhibitors
This compound has been studied for its potential as an HIV integrase strand transfer inhibitor . HIV-1 integrase is responsible for the incorporation of viral DNA into human chromosomal DNA, a critical step in the replication cycle of the virus . Developing inhibitors against this process is a key strategy in the fight against HIV .
Green Chemistry Applications
The compound has been used in the development of a new one-pot method for the synthesis of heterocyclic compounds under solvent-free conditions . This method features high conversion, reusability of catalyst, easy purification, and shorter reaction time .
Anticancer Activity
Molecular docking studies have suggested that this compound and its derivatives could be synthesized and tested for in-vitro anticancer activity using human cancer cell lines . These studies provide insights into the interaction of the synthesized compound with proteins of interest .
Synthesis of Polysubstituted Furans
The compound has been used in the synthesis of polysubstituted furans . These furans were prepared through a sequence of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-17(21-10-12-3-1-5-20-9-12)4-2-6-23-18(25)13-7-15-16(27-11-26-15)8-14(13)22-19(23)28/h1,3,5,7-9H,2,4,6,10-11H2,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTOURHEABQOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide |
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